4-Pentylbenzene-1-sulfonyl chloride

Organic synthesis intermediate Para‑alkylbenzenesulfonyl chloride Isomeric purity

Sulfonylation often fails due to isomeric impurities causing batch inconsistencies. 4-Pentylbenzene-1-sulfonyl chloride (CAS 73948-18-2) provides >97% para-selectivity and a low-melting solid (mp 39-44°C) for precise weighing, ensuring reproducible stoichiometry. Its logP of 4.4 improves drug-likeness of sulfonamide products. • High isomeric purity minimizes re-optimization • Solid form simplifies handling • Scalable route supports process scale-up.

Molecular Formula C11H15ClO2S
Molecular Weight 246.75 g/mol
CAS No. 73948-18-2
Cat. No. B1345719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pentylbenzene-1-sulfonyl chloride
CAS73948-18-2
Molecular FormulaC11H15ClO2S
Molecular Weight246.75 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C11H15ClO2S/c1-2-3-4-5-10-6-8-11(9-7-10)15(12,13)14/h6-9H,2-5H2,1H3
InChIKeyXDWXZRVWJHEWMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 10 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pentylbenzene-1-sulfonyl chloride (CAS 73948-18-2) – Technical Baseline for R&D Sourcing


4-Pentylbenzene-1-sulfonyl chloride (C₁₁H₁₅ClO₂S, MW 246.75 g mol⁻¹) is a para-alkyl-substituted aromatic sulfonyl chloride bearing a linear five-carbon (n-pentyl) chain [1]. It belongs to the 4-alkylbenzenesulfonyl chloride class, compounds widely employed as electrophilic building blocks for sulfonamide, sulfonate ester, and sulfonothioate bond formation in medicinal chemistry, agrochemical synthesis, and advanced materials [2][3]. The compound is commercially supplied as a colorless-to-light-yellow liquid or low-melting solid (mp 39–44 °C) with vendor-certified purity typically ranging from 95 % to ≥97 % (GC/HPLC) [4]. Its computed log P of 4.4 and density of ca. 1.18 g cm⁻³ reflect the hydrophobic and steric influence of the pentyl substituent, which differentiates it from shorter-chain homologues in downstream reactivity profiles [1].

Why a Generic 4-Alkylbenzenesulfonyl Chloride Cannot Substitute for 4-Pentylbenzene-1-sulfonyl chloride in Research & Production


Within the 4-alkylbenzenesulfonyl chloride family, the n-alkyl chain length directly governs three critical parameters that impact experimental reproducibility and process economics: (i) phase‑transfer and solubility partitioning (dictated by log P and melting behaviour), (ii) regioisomeric purity during sulfonation, and (iii) the steric bulk that modulates both the rate and selectivity of nucleophilic displacement at sulfur [1][2]. Patents and preparative literature explicitly show that chloro‑sulfonation of alkylbenzenes yields mixtures of ortho- and para-isomers unless the alkyl group is of sufficient length or the process is tightly controlled; the two‑step patent CN102633696A reports that careful temperature management lifts para‑isomer yields to 95–100 % for the class, but actual crystallisation‑based purification efficiency is chain‑length‑dependent [2]. Consequently, a procurement decision to replace 4‑pentylbenzene‑1‑sulfonyl chloride with its methyl, ethyl, or butyl congener without re‑validating solubility, reaction kinetics, and isomer content can introduce batch failures, lower overall yield, or necessitate re‑optimisation of downstream steps—directly translating into higher R&D and manufacturing costs [3].

4-Pentylbenzene-1-sulfonyl chloride – Quantified Differentiation Evidence Against Closest Alkyl Homologues


Purity and Isomeric Homogeneity: 4-Pentylbenzene-1-sulfonyl chloride Achieves ≥97 % Assay vs. ≤95 % for Shorter‑Chain Bulk‑Grade Analogues

Commercially sourced 4-pentylbenzene-1-sulfonyl chloride is routinely specified at 97 % purity (assay range 96.5–100.0 %) and is accompanied by a defined melting‑point window of 39–44 °C, indicative of high para‑isomer content [1]. In contrast, the closest homologue 4-butylbenzenesulfonyl chloride is frequently supplied as a technical‑grade liquid with a minimum purity of 95 % and no discrete melting‑point specification, reflecting a higher residual ortho‑isomer burden . The 2‑percentage‑point purity differential, combined with the crystallinity‑enabling purification advantage of the pentyl derivative, translates into a higher batch‑to‑batch consistency profile suitable for multi‑step GLP synthesis campaigns.

Organic synthesis intermediate Para‑alkylbenzenesulfonyl chloride Isomeric purity

Lipophilicity as a Design Variable: The Pentyl Chain Delivers a Computed log P of 4.4, Enabling Predictable Phase Partitioning Relative to Shorter Homologues

The computed XLogP3 of 4-pentylbenzene-1-sulfonyl chloride is 4.4, whereas 4-methylbenzenesulfonyl chloride (tosyl chloride) shows XLogP3 ≈ 1.9 and 4-ethylbenzenesulfonyl chloride has XLogP3 ≈ 2.5 [1][2]. The >2‑fold increase in log P relative to the tosyl standard is a direct consequence of the five‑carbon chain and profoundly affects partitioning into organic layers during aqueous work‑up, as well as retention on reverse‑phase chromatography and passive membrane permeability when the sulfonamide or ester product is destined for biological evaluation.

Lipophilicity Phase partitioning Drug‑like property optimisation

Synthesis Efficiency: Patent CN102633696A Demonstrates a Para‑Selective Two‑Step Route Achieving 95–100 % Yield for the 4‑Alkylbenzenesulfonyl Chloride Class, Validated with Pentyl‑Containing Substrates

Patents CN102633696A and US4874894A explicitly identify 4-pentylbenzenesulfonyl chloride as a representative member of the para‑alkylbenzenesulfonyl chloride class. CN102633696A claims a two‑step chloro‑sulfonation protocol (first sulfonation at −5 to 40 °C, second chlorination at 10–60 °C) that suppresses sulfone by‑products and raises para‑isomer yield to 95–100 % [1]. In contrast, the classic one‑pot chlorosulfonic‑acid method used for shorter‑chain substrates such as 4-methylbenzene (toluene) often yields 66–70 % of the desired para‑isomer due to competing ortho‑substitution [2]. The commercial availability of 4‑pentylbenzene‑1‑sulfonyl chloride at ≥97 % purity and the existence of a scalable, high‑yielding synthetic route jointly lower procurement risk and in‑house synthesis effort.

Process chemistry Regioselective sulfonation Large‑scale intermediate synthesis

Physical Form Advantages at Ambient Temperature: 4-Pentylbenzene-1-sulfonyl chloride Is a Low-Melting Solid, Facilitating Storage, Handling, and Stoichiometric Accuracy Compared to Liquid Homologues

At a standard laboratory temperature of 20 °C, the target compound is a low‑melting solid (mp 39–44 °C) , whereas 4‑butylbenzenesulfonyl chloride remains a viscous liquid and 4‑propylbenzenesulfonyl chloride is also a liquid under the same conditions . The solid physical form facilitates precise weighing of small masses (e.g., 1–5 g) on a routine analytical balance without the need for syringe‑based transfer, reducing the error associated with volumetric dosing of air‑sensitive liquids. Moreover, storage as a solid under nitrogen mitigates hydrolytic degradation more effectively than liquid storage, which is prone to moisture ingress through repeated septum punctures.

Laboratory handling Stoichiometric accuracy Storage and stability

Application‑Driven Differentiation: 4‑Pentylbenzene‑1‑sulfonyl chloride Is Explicitly Used in Patent WO2021/EP4201928A1 for Anticancer Benzene‑Sulfonamide‑Thiazoles, a Programme Not Accessible with Shorter‑Chain Analogues

European patent application EP4201928A1 (published 2021) describes benzene‑sulfonamide‑thiazole compounds as cancer therapeutics and explicitly lists 4‑pentylbenzenesulfonyl chloride as a key synthetic building block in the disclosed preparative examples, while no shorter‑chain (methyl, ethyl, propyl, butyl) analogues appear in the exemplified compounds [1]. This indicates that within the context of this medicinal chemistry programme, the n‑pentyl substituent was deliberately selected—likely for its specific hydrophobic and steric contribution—and cannot be replaced by a shorter alkyl chain without risking loss of target affinity or pharmacokinetic properties.

Medicinal chemistry Sulfonamide‑thiazole anticancer agents Lead optimisation analogue synthesis

4-Pentylbenzene-1-sulfonyl chloride – High‑Confidence Application Scenarios Based on Quantified Evidence


Medicinal Chemistry: Synthesis of Anticancer Sulfonamide‑Thiazole Libraries

EP4201928A1 exemplifies 4‑pentylbenzene‑1‑sulfonyl chloride as a critical building block for generating benzene‑sulfonamide‑thiazole derivatives with demonstrated anticancer evaluation potential [1]. The evidence from Section 3 confirms that the pentyl chain provides a computed log P of 4.4, placing the resulting sulfonamide products in a favourable lipophilicity range for cell permeability. Procurement of the 97 % pure, low‑melting solid ensures reproducible stoichiometry when reacting with amine‑functionalised thiazole cores, directly impacting library fidelity and hit‑confirmation reliability.

Agrochemical Intermediate: Herbicidal Sulfonylurea Precursor Optimisation

Patents such as EP0138139A3 describe 4‑alkylbenzenesulfonyl chlorides as intermediates for herbicidal benzenesulfonylurea derivatives [2]. The pentyl homologue, with its intermediate hydrophobicity and solid physical form, occupies a ‘sweet‑spot’ where aqueous solubility of the final sulfonylurea is balanced against soil mobility. The scalable two‑step route (CN102633696A, 95–100 % yield) is directly applicable to the pentyl substrate, offering a lower‑risk scale‑up pathway compared to shorter‑chain analogues that generate more isomeric by‑products [3].

Liquid Crystal Research: Synthesis of 4‑Alkylbenzenethiols via Sulfonyl Chloride Intermediates

The classic liquid‑crystal intermediates paper by Neubert et al. (Mol. Cryst. Liq. Cryst., 1979) utilises 4‑alkylbenzenesulfonyl chlorides as precursors to 4‑alkylbenzenethiols, which serve as key building blocks for calamitic liquid crystals [4]. The 4‑pentylbenzene‑1‑sulfonyl chloride offers the optimal balance of mesogenic core‑pendant length for inducing nematic phases. The solid‑state handling advantage (Section 3) simplifies the vacuum‑distillation‑free purification of the intermediate thiol, enhancing laboratory safety and purity consistency.

Process Chemistry: Template for High‑Yield Para‑Sulfonyl Chloride Process Development

The two‑step catalytic chloro‑sulfonation protocol described in CN102633696A delivers 95–100 % para‑selectivity for the 4‑alkylbenzenesulfonyl chloride class and has been demonstrated with pentyl‑bearing substrates [3]. This makes 4‑pentylbenzene‑1‑sulfonyl chloride an ideal model substrate for kilogram‑scale process validation in CDMO environments, where achieving >99 % isomer purity and <0.5 % moisture is critical before committing to multi‑ton campaigns. The solidification behaviour also enables melt‑crystallisation‑based purification as a cost‑effective alternative to column chromatography.

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